N'-(2-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Description

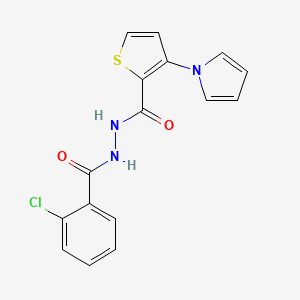

N'-(2-Chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (molecular formula: C₁₆H₁₂ClN₃O₂S; molecular weight: 345.81 g/mol) is a carbohydrazide derivative featuring a thiophene backbone substituted with a pyrrole ring at the 3-position and a 2-chlorobenzoyl group at the hydrazide nitrogen.

Properties

IUPAC Name |

N'-(2-chlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-6-2-1-5-11(12)15(21)18-19-16(22)14-13(7-10-23-14)20-8-3-4-9-20/h1-10H,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMBPFDJOZNMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(2-Chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is CHClNOS, and it has a molecular weight of 345.8 g/mol. This compound belongs to a class of hydrazides that have shown promise in various biological activities, including anticancer and antimicrobial effects.

The chemical structure of this compound can be illustrated as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 345.8 g/mol |

| CAS Number | 672925-35-8 |

Biological Activity Overview

Research into the biological activity of this compound indicates various pharmacological properties, notably:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits selective inhibition against cancer cell lines, potentially through mechanisms involving the modulation of kinase activity, particularly Aurora kinases, which are crucial for cell division.

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent. This effect may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Studies

A study highlighted the synthesis and evaluation of various hydrazide derivatives, including this compound. The results indicated significant cytotoxic effects on human cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

In vitro tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibits considerable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve the inhibition of specific enzymes or pathways critical for cellular proliferation and survival.

Summary of Biological Activities

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The 2-chlorobenzoyl group in the target compound distinguishes it from analogues with different aryl substituents:

- N'-(2,3-Dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (C₁₆H₁₁Cl₂N₃O₂S; MW: 380.25 g/mol): Additional chlorine atoms increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Key Insight : The 2-chloro substituent balances moderate lipophilicity and electronic effects, making it a versatile scaffold for further derivatization.

Hydrazide Linkage and Heterocyclic Modifications

- 3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide (C₁₄H₁₀ClN₅O₂S; MW: 355.78 g/mol): Replacing the pyrrole with a pyrazole and incorporating a furyl ethylidene group alters hydrogen-bonding capacity and metal-chelation properties due to the pyrazole’s nitrogen-rich structure .

Key Insight: The pyrrole-thiophene core in the target compound provides a planar, conjugated system that may facilitate π-π stacking interactions, unlike bulkier or non-planar analogues.

Physicochemical and Regulatory Considerations

Molecular Weight and Solubility

Regulatory Status

In contrast, some analogues with TSCA-listed status (e.g., certain derivatives in ) may have broader industrial applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.